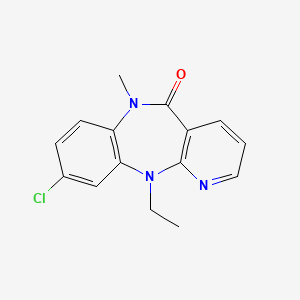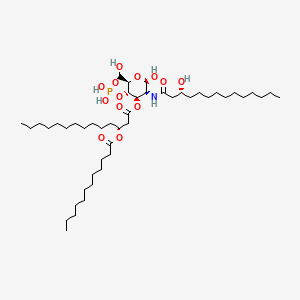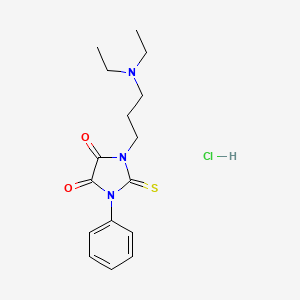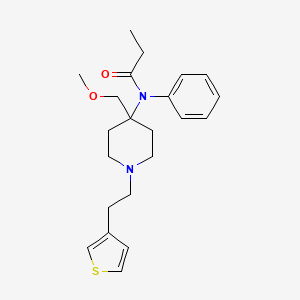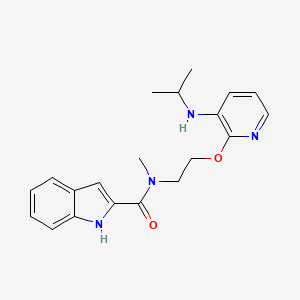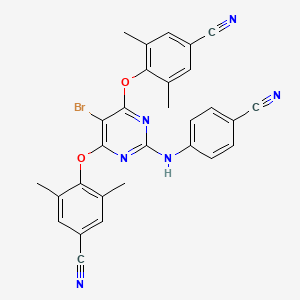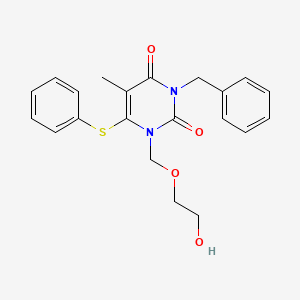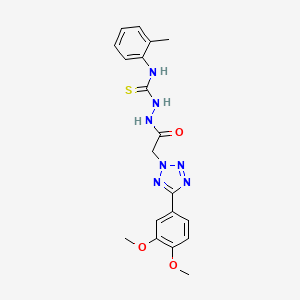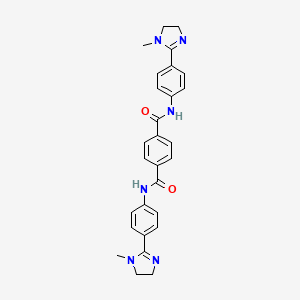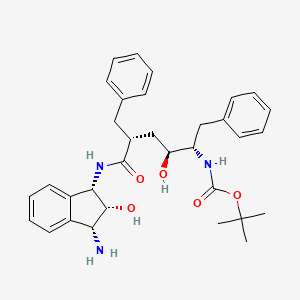
3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl- is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or N-chlorosuccinimide.
Alkylation: Addition of the cyclopropylmethyl group through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Multi-step synthesis in batch reactors.
Continuous Flow Chemistry: Use of continuous flow reactors for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various benzodiazepine derivatives.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Research on its binding affinity to various biological receptors.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, such as anxiolytic or sedative properties.
Drug Development: Potential candidate for developing new medications.
Industry
Chemical Manufacturing: Used in the production of other complex organic compounds.
Material Science:
Mecanismo De Acción
The mechanism of action of 3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one derivatives typically involves interaction with specific molecular targets, such as:
GABA Receptors: Binding to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl- is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the chlorine atom, which may confer distinct pharmacological properties.
Propiedades
Número CAS |
136722-89-9 |
|---|---|
Fórmula molecular |
C16H20ClN3O |
Peso molecular |
305.80 g/mol |
Nombre IUPAC |
7-chloro-11-(cyclopropylmethyl)-12-methyl-1,4,11-triazatricyclo[7.4.1.05,14]tetradeca-5,7,9(14)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10-7-20-15(21)6-18-14-5-13(17)4-12(16(14)20)9-19(10)8-11-2-3-11/h4-5,10-11,18H,2-3,6-9H2,1H3 |
Clave InChI |
RFUADSKCKCQAFG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C(=O)CNC3=CC(=CC(=C32)CN1CC4CC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


